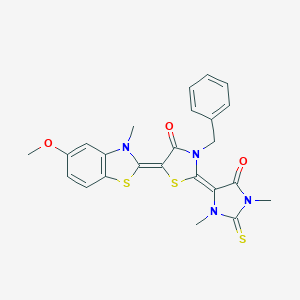![molecular formula C23H23N3O B389257 11-(1H-indol-3-il)-3,3-dimetil-2,3,4,5,10,11-hexahidro-1H-dibenzo[b,e][1,4]diazepin-1-ona CAS No. 296246-64-5](/img/structure/B389257.png)
11-(1H-indol-3-il)-3,3-dimetil-2,3,4,5,10,11-hexahidro-1H-dibenzo[b,e][1,4]diazepin-1-ona
Descripción general
Descripción
The compound “11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic molecule. It has a molecular formula of C23H23N3O . The structure includes an indole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms . It also contains a dibenzo[b,e][1,4]diazepinone core, which is a seven-membered diazepine ring fused with two benzene rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These compounds were used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The indole moiety is a five-membered ring fused to a benzene ring, and the dibenzo[b,e][1,4]diazepinone core is a seven-membered diazepine ring fused with two benzene rings .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found in the literature, similar compounds have been studied. For example, imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han mostrado potencial como agentes antivirales. Por ejemplo, ciertos derivados han demostrado actividad inhibitoria contra la influenza A y el virus Coxsackie B4 .
Actividad antiinflamatoria
Se ha descubierto que los derivados del indol poseen propiedades antiinflamatorias, que podrían ser beneficiosas en el tratamiento de diversas enfermedades inflamatorias .
Actividad anticancerígena
Los derivados del indol han mostrado promesa en el campo de la oncología. Se ha descubierto que exhiben actividades citotóxicas en células cancerosas, como las células cancerosas MCF-7 .
Actividad anti-VIH
Ciertos derivados del indol han demostrado actividades anti-VIH, que podrían utilizarse potencialmente en el desarrollo de nuevos tratamientos para el VIH .
Actividad antioxidante
Se ha descubierto que los derivados del indol poseen propiedades antioxidantes, que podrían ser beneficiosas para combatir enfermedades relacionadas con el estrés oxidativo .
Actividad antimicrobiana
Los derivados del indol han mostrado propiedades antimicrobianas, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos .
Actividad antituberculosa
Los derivados del indol han demostrado actividad antituberculosa in vitro contra Mycobacterium tuberculosis H37Rv, Mycobacterium smegmatis, Mycobacterium fortuitum y cepas MDR-TB .
Actividades antidiabéticas y antimaláricas
Los derivados del indol también han mostrado potencial como agentes antidiabéticos y antimaláricos .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-23(2)11-19-21(20(27)12-23)22(26-18-10-6-5-9-17(18)25-19)15-13-24-16-8-4-3-7-14(15)16/h3-10,13,22,24-26H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNCYQFXOBZKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CNC5=CC=CC=C54)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[([(3,4-Dimethoxyphenethyl)amino]{[3-(trifluoromethyl)phenyl]imino}methyl)sulfanyl]-2,5-dioxo-1-phenylpyrrolidine](/img/structure/B389175.png)
![(5Z)-3-cyclohexyl-5-[(5Z)-3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B389178.png)


![3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B389182.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B389183.png)
![ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389184.png)
![2-[(4-acetylphenyl)imino]-3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B389185.png)
![6-acetyl-2-(2-furylmethylene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389187.png)
![3-[(3-Cyclopropyl-1-phenylpropyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B389188.png)
![6-acetyl-2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389189.png)
![3-(4-Methylphenyl)-4-thia-1,2-diazaspiro[4.11]hexadec-2-ene](/img/structure/B389190.png)
![6-Tert-butyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B389191.png)
![6-acetyl-2-[4-(diethylamino)-2-methoxybenzylidene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389195.png)